![molecular formula C15H13ClO3 B6403608 4-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1262009-85-7](/img/structure/B6403608.png)
4-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95%, also known as 4-Chloro-2-methylphenyl-2-methoxybenzoic acid, 4-CMB, or 4-CMB-95, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of about 124°C. It is a versatile compound that is used for a variety of applications, including synthesis, drug discovery, and lab experiments.
Scientific Research Applications
4-CMB-95 has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for drug discovery, and as a catalyst in various reactions. It is also used in the synthesis of other compounds, such as 4-chloro-2-methylphenol, 4-chloro-2-methylbenzoic acid, and 4-chloro-2-methylbenzaldehyde.
Mechanism of Action
4-CMB-95 acts as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of a variety of drugs, including antidepressants, antipsychotics, and analgesics. By inhibiting this enzyme, 4-CMB-95 can affect the pharmacokinetics of these drugs, leading to increased or decreased drug concentrations in the body.
Biochemical and Physiological Effects
4-CMB-95 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit the growth of cancer cells, as well as the proliferation of endothelial cells. In animal studies, it has been shown to reduce inflammation, as well as to have anti-oxidant and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
The use of 4-CMB-95 in lab experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide variety of applications. It is also highly soluble in water, making it easy to work with in solution. However, there are some limitations to its use. It is a relatively weak inhibitor of CYP2D6, and it can be difficult to purify after synthesis.
Future Directions
There are several potential future directions for research on 4-CMB-95. One potential direction is to further explore its mechanism of action, as well as its effects on drug metabolism. Additionally, further research could be conducted on its effects on cancer cells and endothelial cells. Another potential direction is to explore its potential use as an anti-inflammatory agent, as well as its potential anti-oxidant and anti-bacterial effects. Finally, further research could be conducted on its potential use as a catalyst for various reactions.
Synthesis Methods
4-CMB-95 can be synthesized from the reaction of 4-chloro-2-methylphenol and 2-methoxybenzoic acid. The reaction is carried out in an aqueous solution of sodium hydroxide and heated to a temperature of about 80°C. The reaction is then cooled and the product is purified by recrystallization.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-11(16)4-6-12(9)10-3-5-13(15(17)18)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDWCOJGQQVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690370 |
Source
|
Record name | 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-85-7 |
Source
|
Record name | 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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